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Barbituric acid, 5-benzyl-5-ethyl-

Cat. No.: B14683945
CAS No.: 36226-64-9
M. Wt: 246.26 g/mol
InChI Key: AMSPRCOZAYSJJZ-UHFFFAOYSA-N
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Description

Historical Context of Barbituric Acid Derivatives in Organic Synthesis

The journey of barbituric acid derivatives began in 1864 with the synthesis of the parent compound, barbituric acid, by Adolf von Baeyer. mdpi.comnih.gov This discovery, stemming from the condensation of urea (B33335) and malonic acid, laid the groundwork for the development of a vast class of compounds. nih.govmdpi.com The first pharmacologically active derivative, barbital (B3395916) (5,5-diethylbarbituric acid), was synthesized in 1903, highlighting the significance of substitutions at the C-5 position. mdpi.com This breakthrough spurred the synthesis of over 2,500 different barbiturates, with chemists modifying the structure to explore their properties. nih.govlibretexts.org The synthesis of phenobarbital (B1680315) in 1911, which involved substituting an ethyl group with a phenyl group, further expanded the chemical diversity and applications of these compounds. nih.gov

Significance of 5,5-Disubstituted Barbiturates in Chemical Sciences

The introduction of two substituents at the C-5 position of the barbituric acid ring is a critical structural feature that imparts a wide range of chemical and physical properties to the resulting compounds. mdpi.comnih.gov This disubstitution is a key element in the design of molecules with specific functionalities. mdpi.com

In the realm of supramolecular chemistry , 5,5-disubstituted barbiturates are valuable building blocks for creating complex, self-assembled architectures. wikipedia.org The barbiturate (B1230296) core provides sites for hydrogen bonding, while the substituents at the C-5 position can engage in other non-covalent interactions, such as π-π stacking if aromatic rings are present. This has led to the design of artificial receptors and other molecular devices. wikipedia.org

From an organic synthesis perspective, the C-5 position is an active site that can act as either an electrophilic or nucleophilic center, allowing for a variety of chemical transformations. nih.gov The synthesis of these compounds typically involves the alkylation or condensation of barbituric acid or its derivatives.

Furthermore, the diverse substituents on 5,5-disubstituted barbiturates have led to their exploration in materials science , with some derivatives being investigated for use as industrial dyes, pigments, photosensitizers, and thermosensitive materials. nih.gov

Structural Framework: Pyrimidine-2,4,6-trione Core and Substituents

The fundamental structure of Barbituric acid, 5-benzyl-5-ethyl- is the pyrimidine-2,4,6-trione core, also known as malonylurea. mdpi.commdpi.comwikipedia.org This six-membered heterocyclic ring is the parent structure of all barbiturates. wikipedia.org

The key to the specific identity and properties of Barbituric acid, 5-benzyl-5-ethyl- lies in the two substituents attached to the carbon at the 5-position: a benzyl (B1604629) group (-CH2-C6H5) and an ethyl group (-C2H5). This C-5 disubstitution is a defining characteristic of this class of barbiturates. nih.gov

The presence of both an aromatic benzyl group and an aliphatic ethyl group confers distinct physicochemical characteristics to the molecule. The benzyl group, for instance, introduces the potential for aromatic interactions, such as π-π stacking, which is significant in supramolecular chemistry.

Physicochemical Properties of Barbituric Acid, 5-benzyl-5-ethyl-

Property Value
Molecular Formula C13H14N2O3
Molecular Weight 246.26 g/mol
IUPAC Name 5-benzyl-5-ethyl-1,3-diazinane-2,4,6-trione
CAS Number 36226-64-9
Monoisotopic Mass 246.10044231 Da

Data sourced from PubChem CID 37405. nih.gov

Research Gaps and Future Directions in Chemical Investigations

Despite over a century of research into barbiturates, there remain areas for further exploration in the chemical sciences. While the synthesis of a vast number of derivatives has been accomplished, the full potential of these compounds in materials science and supramolecular chemistry is still being uncovered. nih.govbham.ac.uk

Future research could focus on:

Novel Synthetic Methodologies: Developing more efficient and environmentally friendly methods for the synthesis of 5,5-disubstituted barbiturates.

Advanced Materials: Exploring the use of barbiturates, including Barbituric acid, 5-benzyl-5-ethyl-, in the creation of new polymers, sensors, and other advanced materials. nih.gov

Supramolecular Assemblies: Investigating the self-assembly properties of asymmetrically substituted barbiturates to create novel supramolecular structures with unique functions. bham.ac.uk

Computational Studies: Utilizing computational chemistry to predict the properties of new barbiturate derivatives and to better understand their intermolecular interactions. nih.gov

The continued investigation into the fundamental chemistry of compounds like Barbituric acid, 5-benzyl-5-ethyl- promises to yield new insights and applications beyond their historical context.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N2O3 B14683945 Barbituric acid, 5-benzyl-5-ethyl- CAS No. 36226-64-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36226-64-9

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

5-benzyl-5-ethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C13H14N2O3/c1-2-13(8-9-6-4-3-5-7-9)10(16)14-12(18)15-11(13)17/h3-7H,2,8H2,1H3,(H2,14,15,16,17,18)

InChI Key

AMSPRCOZAYSJJZ-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)CC2=CC=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for Barbituric Acid, 5 Benzyl 5 Ethyl

Classical Synthesis Approaches and Their Evolution

The foundational methods for synthesizing 5-benzyl-5-ethylbarbituric acid primarily involve two key strategies: the alkylation of a malonic ester followed by condensation with urea (B33335), or the Knoevenagel-type condensation of barbituric acid with an aldehyde followed by reduction. These approaches have been the subject of extensive research to improve yields and simplify procedures.

Malonate Alkylation and Cyclization Strategies

A predominant route to 5-benzyl-5-ethylbarbituric acid involves the use of diethyl malonate as a starting material. wikipedia.orglibretexts.org This method hinges on the acidity of the α-hydrogens of the malonic ester, allowing for sequential alkylation. libretexts.org

The synthesis commences with the deprotonation of diethyl malonate using a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. libretexts.org This is followed by nucleophilic attack on an ethyl halide (e.g., ethyl bromide) to yield diethyl ethylmalonate. A second deprotonation and subsequent reaction with benzyl (B1604629) chloride introduces the benzyl group, resulting in diethyl 2-benzyl-2-ethylmalonate.

The order of alkylation can be crucial. Introducing the smaller ethyl group first, followed by the bulkier benzyl group, is a common strategy.

The choice of base and solvent is critical for the success of the alkylation steps. Sodium ethoxide in ethanol (B145695) is a traditional choice, as it prevents transesterification. wikipedia.org However, to enhance the nucleophilicity of the malonate anion, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can be employed. google.com The use of a weaker base, such as calcium oxide in DMSO, has also been explored and shown to provide high yields in shorter reaction times for the benzylation of diethyl malonate. google.com

Temperature control is also essential. Ethylation is often carried out at the reflux temperature of ethanol (around 78°C), while the subsequent benzylation may require higher temperatures, such as 120°C in DMF. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is standard practice to determine the optimal reaction time.

Table 1: Comparison of Reaction Conditions for Malonate Alkylation

StepAlkylating AgentBaseSolventTemperature (°C)
EthylationEthyl bromideSodium ethoxideEthanol78
BenzylationBenzyl chloridePotassium carbonateDMF120
Benzylation (Alternative)Benzyl chlorideCalcium oxideDMSO53-55

This table provides a summary of typical and alternative reaction conditions for the sequential alkylation of diethyl malonate.

A significant challenge in the alkylation of malonates is the potential for competing O-alkylation, where the enolate attacks the alkyl halide with its oxygen atom instead of the carbon. mdpi.com This side reaction becomes more pronounced with certain alkylating agents and reaction conditions. The use of polar aprotic solvents can help to minimize O-alkylation by solvating the metal cation and leaving a "bare" and highly nucleophilic carbanion.

Another challenge is the potential for dialkylation at the first stage, which can lead to a mixture of products and complicate purification. wikipedia.org Careful control of stoichiometry, using a 1:1 ratio of the malonate to the alkylating agent, is crucial to favor mono-alkylation at each step.

Condensation Reactions with Urea Derivatives

The final step in the classical malonate pathway is the condensation of the disubstituted malonic ester, diethyl 2-benzyl-2-ethylmalonate, with urea. This reaction is typically carried out in the presence of a strong base like sodium ethoxide or sodium methoxide. google.comslideshare.net The base facilitates the cyclization to form the barbiturate (B1230296) ring. slideshare.net The reaction mixture is heated, often to a temperature around 105°C, to drive the condensation. google.com Following the reaction, acidification with an acid like hydrochloric acid is necessary to precipitate the final product, 5-benzyl-5-ethylbarbituric acid. google.com The crude product is then typically purified by recrystallization from a solvent mixture such as aqueous ethanol. google.com

Modern and Sustainable Synthetic Pathways

While the classical methods are robust, there is a growing emphasis on developing more environmentally friendly and efficient synthetic routes. For the synthesis of related barbituric acid derivatives, modern approaches focus on green chemistry principles. These include the use of solvent-free conditions, alternative energy sources like microwave irradiation, and recyclable catalysts. tsijournals.comisca.me For instance, Knoevenagel condensation reactions of barbituric acid with aromatic aldehydes have been successfully carried out using grinding with sodium acetate (B1210297) as a catalyst, eliminating the need for a solvent. tsijournals.com While not directly a synthesis of 5-benzyl-5-ethylbarbituric acid, these sustainable methods for creating substituted barbiturates indicate potential future directions for the synthesis of this specific compound, possibly through a two-step process involving a Knoevenagel condensation to form a 5-benzylidene derivative, followed by a selective reduction of the double bond and subsequent ethylation.

Multi-Component Condensation Approaches

One-pot sequential syntheses have emerged as a highly effective method for producing fully substituted barbiturates. acs.orgacs.org These protocols often involve the condensation of a carbodiimide (B86325) with a malonic acid monoester to form an N-acylurea derivative, which is then cyclized in situ with a suitable base. nih.govacs.org The introduction of an electrophile in the final step allows for the creation of 5,5-disubstituted barbiturates. acs.orgnih.gov

For instance, the reaction of N-alkyl, N'-aryl carbodiimides with malonic acid monoesters can lead to the high-yield formation of N-acyl urea derivatives. nih.gov These intermediates can then be cyclized to C-monosubstituted barbiturates by the addition of a base in a one-pot fashion. nih.gov Subsequent alkylation at the C-5 position can then be achieved. A notable example is the reaction of 2-phenylmalonic acid monoethyl ester with an electron-rich carbodiimide, which, in the presence of a reactive electrophile like benzyl bromide, yields C-disubstituted barbiturates in good yields. acs.org

A three-component sequential synthesis has been developed involving malonic acid monoesters, carbodiimides, and alkyl halides, which generates a diverse range of N-alkyl, N'-aryl barbiturates. acs.org Another approach combines the condensation of carbodiimides with malonic acid monoethylesters, followed by cyclization of the resulting N-acylureas, and finally C-alkylation to produce 1,3,5,5-tetrasubstituted barbiturates. nih.gov However, this three-component one-pot sequential process is often limited to highly reactive electrophiles such as benzyl halides. nih.govacs.org

Reactant 1Reactant 2Reactant 3ProductKey Features
Malonic acid monoestersN-alkyl, N'-aryl carbodiimidesAlkyl halidesN-alkyl, N'-aryl barbituratesThree-component sequential reaction. acs.org
CarbodiimidesMalonic acid monoethylestersElectrophile (e.g., benzyl halide)1,3,5,5-tetrasubstituted barbituratesThree-component one-pot sequential process. nih.govacs.org
Barbituric acidAldehydesAminesPyrido[2,3-d:6,5-d']dipyrimidinesOne-pot multicomponent reaction in water without a catalyst. acs.org

In line with the principles of green chemistry, there is a growing interest in developing synthetic methods that operate under catalyst-free conditions and in environmentally benign solvents like water. An operationally simple and green procedure has been developed for the synthesis of dihydropyridine (B1217469) derivatives through the condensation of barbituric acid, an aldehyde, and ammonium (B1175870) acetate in water without a catalyst. researchgate.net This method offers excellent yields and purity with simple filtration and washing. researchgate.net

Furthermore, a water-mediated and catalyst-free one-pot multicomponent reaction has been established for the synthesis of a wide array of functionalized pyrido[2,3-d:6,5-d']dipyrimidine derivatives from barbituric acids, substituted amines, and aldehydes at room temperature. acs.org This protocol is notable for its clean reaction profile, mild conditions, and high atom economy. acs.org Similarly, catalyst-free, one-pot three-component syntheses of various benzo nih.govchromeno[2,3-d]pyrimidine derivatives have been achieved in aqueous ethanol at room temperature. nih.gov

Green Chemistry Principles in Barbiturate Synthesis

The application of green chemistry principles to the synthesis of barbiturates aims to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous solvents, and utilizing energy-efficient methods. jetir.org

Solvent-free reaction conditions represent a significant advancement in green chemistry. jetir.orgtsijournals.com A green approach for the Knoevenagel condensation of aromatic aldehydes and barbituric acid has been described using sodium acetate as a catalyst and grinding at room temperature without any solvent. tsijournals.com This method offers short reaction times, high yields, and a clean reaction profile. tsijournals.com

Microwave irradiation has also emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and increased purity of products compared to conventional heating methods. arcjournals.orgnih.govmdpi.com The synthesis of barbiturate derivatives from the reaction of barbituric acid with arylidene acetophenone (B1666503) has been successfully carried out under microwave irradiation, reducing the reaction time from hours to minutes and significantly improving the yield. arcjournals.org Similarly, the reaction of dipodal s-triazine oxyaldehyde derivatives with barbituric acid derivatives has been efficiently performed using microwave irradiation in less solvent, resulting in shorter reaction times and good yields. nih.govmdpi.com

MethodCatalystKey Advantages
GrindingSodium acetateSolvent-free, room temperature, short reaction time, high yields. tsijournals.com
Microwave IrradiationNone/VariousRapid, high yields, high purity, reduced solvent use. arcjournals.orgnih.govmdpi.com

The development of eco-friendly catalysts is a key aspect of green synthesis. Nanocatalysts, due to their high surface area and reusability, have shown great promise. For example, copper oxide nanoparticles have been used as an efficient and recyclable heterogeneous catalyst for the synthesis of 5-arylidine barbituric acid derivatives under solvent-free conditions at room temperature. isca.me Gold nanoparticles, synthesized from a low-cost goldsmith effluent source, have also been employed as a catalyst for the synthesis of 1,3-dimethyl-5-benzylidenebarbituric acid derivatives. researchgate.net

Ionic liquids are another class of green catalysts that have been utilized in the synthesis of barbiturate derivatives. tsijournals.com Additionally, sulfonic acid functionalized SBA-15, a heterogeneous nanoporous solid acid catalyst, has demonstrated good catalytic activity in the one-pot three-component synthesis of spiro-pyrimidinethiones/spiro-pyrimidinones-barbituric acid derivatives under solvent-free conditions. nih.gov This catalyst is also recyclable, further enhancing its green credentials. nih.gov

Chiral Synthesis Approaches and Enantioselectivity

The synthesis of chiral barbiturates is of significant interest due to the often-differing pharmacological activities of enantiomers. Chiral synthesis aims to produce a single enantiomer of a chiral molecule.

One approach to achieving enantioselectivity is through the use of chiral catalysts. For example, L-proline has been used as an efficient asymmetric induction catalyst in the multi-component reaction of aromatic aldehydes, 1,3-cyclohexanediones, and barbituric acid to afford chromano[2,3-d]pyrimidine-triones in high yields and with varying enantiomeric excesses. mdpi.com This method is particularly attractive due to its use of water as a solvent at room temperature. mdpi.com

Another strategy involves the use of chiral palladium(0)/ligand complexes to catalyze the [4+2] cycloaddition of vinyl benzoxazinanones with barbiturate-based olefins, leading to the diastereoselective and enantioselective synthesis of barbiturate-fused spirotetrahydroquinolines. mdpi.com While specific methods for the direct enantioselective synthesis of 5-benzyl-5-ethylbarbituric acid are not extensively detailed in the provided context, the principles of chiral catalysis and the use of chiral auxiliaries are established methodologies that could be applied to achieve this goal. The synthesis and configuration of chiral 5-dialkylated N-methyl-barbiturates have been studied, indicating the feasibility of preparing chiral barbiturate structures. nih.gov

Synthetic Route Optimization and Process Intensification

Recent advancements in synthetic organic chemistry have led to more efficient and refined methods for the preparation of 5-benzyl-5-ethylbarbituric acid. These methods focus on improving reaction conditions, minimizing by-product formation, and simplifying purification processes.

Yield Enhancement Strategies

The classical synthesis of 5,5-disubstituted barbiturates involves the condensation of a disubstituted malonic ester with urea. Optimizing this process for 5-benzyl-5-ethylbarbituric acid requires careful control over reaction parameters to drive the reaction to completion and maximize the yield.

One effective strategy involves the sequential alkylation of diethyl malonate. This two-step process begins with the ethylation of diethyl malonate using a base like sodium ethoxide in ethanol, followed by benzylation of the resulting diethyl ethylmalonate. Key to high yields in this stage is the choice of solvent and base to facilitate the nucleophilic attack of the malonate enolate on the alkyl and benzyl halides. For instance, using a polar aprotic solvent such as dimethylformamide (DMF) during the benzylation step can enhance the nucleophilicity of the intermediate, leading to a more efficient reaction.

Another approach to enhance yield is through a multi-component reaction (MCR). A catalyst-free, aqueous ethanol-mediated MCR has been shown to be highly effective for synthesizing 5-substituted barbiturates, with isolated yields reported to be as high as 85–92%. This method involves the reaction of barbituric acid, an aldehyde, and an amine in a one-pot synthesis, offering a more atom-economical and environmentally friendly alternative to traditional methods.

The table below summarizes key parameters and their impact on the yield of 5-benzyl-5-ethylbarbituric acid synthesis.

ParameterVariationEffect on Yield
Solvent (Benzylation) Dimethylformamide (DMF)Enhances nucleophilicity, improving reaction efficiency.
Reaction Type Multi-component reaction (MCR) in aqueous ethanolCan achieve isolated yields of 85–92%.
Catalyst (MCR) Catalyst-freeSimplifies the process and reduces potential contaminants.
Base (Ethylation) Sodium ethoxide in ethanolEffective for the initial ethylation of diethyl malonate.

Purity and Isolation Techniques (e.g., Crystallization, Chromatographic Polishing)

Achieving high purity of the final product is as critical as obtaining a high yield. The primary methods for the purification of 5-benzyl-5-ethylbarbituric acid are crystallization and chromatography.

Crystallization is a fundamental technique for purifying the crude product. The choice of solvent system is paramount for effective crystallization. For barbituric acid derivatives, a common approach is recrystallization from an ethanol/water mixture. The optimal ratio of ethanol to water must be determined empirically to maximize the recovery of pure crystals while leaving impurities dissolved in the mother liquor. For instance, studies on similar compounds have shown that varying the solvent ratio can significantly impact both purity and recovery rates.

Chromatographic polishing is often employed to remove trace impurities that may not be effectively eliminated by crystallization alone. High-performance liquid chromatography (HPLC) is a powerful tool for this purpose. In the case of related barbiturates, semi-preparative HPLC has been successfully used to isolate impurities, allowing for their identification and the establishment of purity profiles. nih.gov For analytical purposes, thin-layer chromatography (TLC) on silica (B1680970) gel with a mobile phase such as ethyl acetate/hexane is a useful method to monitor reaction progress and assess purity.

The following table outlines common purification techniques and their specific parameters for 5-benzyl-5-ethylbarbituric acid and related compounds.

TechniqueParametersOutcome
Recrystallization Solvent System: Ethanol/Water (e.g., 4:1 ratio)Yields high-purity crystalline product (e.g., 99.1% purity with 65% recovery).
Chromatographic Polishing (Silica Gel) Mobile Phase: Ethyl acetate/Hexane (e.g., 1:4 v/v)Effective for separating the target compound from non-polar impurities.
High-Performance Liquid Chromatography (HPLC) Semi-preparative columnsIsolation of trace impurities for structural elucidation. nih.gov

Through the careful application of these optimized synthesis and purification strategies, 5-benzyl-5-ethylbarbituric acid can be produced in high yield and purity, meeting the stringent requirements for its use in further scientific investigation.

Reaction Mechanisms and Chemical Transformations of Barbituric Acid, 5 Benzyl 5 Ethyl

Ring System Reactivity

The heterocyclic barbiturate (B1230296) ring is susceptible to several transformative reactions, primarily hydrolysis and decarboxylation, which lead to its cleavage and subsequent degradation.

The degradation of 5,5-disubstituted barbiturates is significantly influenced by pH and temperature. oup.com The hydrolysis of the barbiturate ring is the principal degradation pathway, proceeding through different mechanisms in acidic and basic environments.

Under basic conditions , particularly in strongly alkaline solutions, the barbiturate ring undergoes hydrolytic cleavage. This process involves the opening of the ring to initially form substituted malonuric acids. Further degradation can yield correspondingly substituted acetic acid derivatives, along with urea (B33335) or acetureides. oup.comnih.gov Studies on similar 5,5-disubstituted barbiturates have shown that the nature of the final degradation products depends on the severity of the conditions and the specific substituents at the C5 position. oup.com For instance, the hydrolysis of 5-allyl-5-(2'-hydroxypropyl)barbituric acid in a strongly alkaline medium was found to produce urea and α-allyl-α-carboxy-γ-valerolactone. nih.gov

Under acidic conditions , such as in artificial gastric juice, most barbiturates, including those with structures analogous to 5-benzyl-5-ethylbarbituric acid, are generally stable at physiological temperatures. nih.gov However, degradation can be induced at elevated temperatures. nih.gov The mechanism of decomposition in acidic media also proceeds via ring hydrolysis, although the kinetics and intermediate products may differ from those in basic conditions. nih.gov For some derivatives, reversible isomerization to an intermediate lactone can occur, which then hydrolyzes to yield urea and a substituted lactone. nih.gov

Table 1: Products of Barbiturate Hydrolysis

ConditionIntermediate ProductsFinal Products
Basic (Alkaline) Substituted Malonuric AcidsSubstituted Acetic Acids, Urea, Acetureides
Acidic (Elevated Temp.) Substituted Allophanyl LactonesSubstituted Lactones, Urea

Decarboxylation is a key subsequent reaction following the initial hydrolysis of the barbiturate ring. The hydrolytic cleavage of 5-benzyl-5-ethylbarbituric acid yields a substituted malonic acid derivative. Malonic acids are well-known to be thermally unstable and readily undergo decarboxylation upon heating.

Substituent-Specific Reactions at the C5 Position

The benzyl (B1604629) and ethyl groups at the C5 position introduce possibilities for reactions that are distinct from the reactivity of the heterocyclic ring itself.

The query regarding acid-catalyzed C-N bond cleavage for dealkylation at the C5 position appears to be based on a misunderstanding of the compound's structure. The C5 carbon is bonded to other carbon atoms (of the ring, the benzyl group, and the ethyl group), not to nitrogen. Therefore, C-N bond cleavage at this position is not a feasible dealkylation pathway. The primary degradation pathway under acidic conditions involves hydrolysis of the ring's amide bonds, not cleavage of the C5-substituent bonds. nih.govnih.gov

Direct electrophilic substitution on the C5 carbon of 5-benzyl-5-ethylbarbituric acid is not possible because it is a quaternary carbon with no hydrogen atom to be replaced. However, the benzyl substituent contains an aromatic phenyl ring that is susceptible to electrophilic substitution.

The most likely site for an electrophilic attack, such as bromination, is the phenyl ring of the benzyl group. The methylene (B1212753) (-CH₂-) bridge is an activating group, directing incoming electrophiles to the ortho and para positions of the phenyl ring. Reaction with an electrophilic bromine source (e.g., Br₂ with a Lewis acid catalyst) would result in the formation of brominated derivatives on the aromatic ring.

Alternatively, the benzylic position (the -CH₂- group) can undergo radical bromination using reagents like N-bromosuccinimide (NBS) under UV light or with a radical initiator. organic-chemistry.org This would yield a 5-(α-bromobenzyl)-5-ethylbarbituric acid derivative.

Table 2: Potential Bromination Products

Reaction TypeReagent ExamplePosition of BrominationProduct Type
Electrophilic Aromatic Substitution Br₂ / FeBr₃Phenyl Ring (ortho, para)5-(Bromobenzyl)-5-ethylbarbituric acid
Radical Substitution NBS / UV lightBenzylic Carbon5-(α-Bromobenzyl)-5-ethylbarbituric acid

Following the halogenation of the benzyl group as described above, the resulting α-bromobenzyl derivative becomes an excellent substrate for nucleophilic substitution reactions. The bromine atom at the benzylic position is readily displaced by a wide variety of nucleophiles.

This S_N2 or S_N1 reaction allows for the introduction of diverse functional groups at the benzylic position. For instance, reaction with nucleophiles such as cyanide (-CN) or thiolate (-SR) can lead to the formation of new 5-substituted barbiturates. researchgate.net This two-step sequence of bromination followed by nucleophilic substitution provides a versatile method for modifying the C5-benzyl substituent.

Tautomerism and Keto-Enol Equilibrium in Reaction Pathways

Barbituric acid, 5-benzyl-5-ethyl-, as a derivative of barbituric acid, can theoretically exist in several tautomeric forms, which are constitutional isomers that readily interconvert. This phenomenon is crucial as the reactivity and biological interactions of the molecule are dependent on the dominant tautomeric form. The primary types of tautomerism applicable to the barbiturate ring are keto-enol and lactam-lactim tautomerism. echemcom.combiointerfaceresearch.com

For barbituric acid and its derivatives, the hydrogen atoms on the nitrogen and oxygen atoms are mobile, allowing for a dynamic equilibrium between different forms. echemcom.combiointerfaceresearch.com The most common and generally most stable form is the tri-keto tautomer (a lactam). gpatindia.comlibretexts.org However, through proton transfer, enol and lactim forms can arise. echemcom.compharmacology2000.com

Keto-Enol Tautomerism: This involves the interconversion of a keto form (C=O) and an enol form (C=C-OH). In the context of the barbiturate ring, a proton can migrate from a nitrogen atom to a carbonyl oxygen, creating a hydroxyl group and a carbon-carbon double bond within the ring. This process can be catalyzed by either acids or bases. libretexts.orglibretexts.org

Lactam-Lactim Tautomerism: This is a specific type of amide-imidic acid tautomerism. The barbiturate ring contains three amide-like groups (lactam form). A proton can migrate from a nitrogen atom to the adjacent carbonyl oxygen, resulting in a lactim form (-N=C(OH)-). echemcom.com

In the case of Barbituric acid, 5-benzyl-5-ethyl-, the carbon at the 5-position is disubstituted with an ethyl and a benzyl group, meaning it has no α-hydrogens. Therefore, the typical keto-enol tautomerism involving the C5 position does not occur. However, the lactam-lactim tautomerism remains the principal form of tautomerism, where the equilibrium between the diketo-lactim, keto-dilactim, and trilactim forms can exist alongside the predominant tri-keto (lactam) form. gpatindia.com

Theoretical and experimental studies on barbituric acid and related derivatives consistently show that the tri-keto form is the most stable and predominant tautomer in both the gas phase and in solution. researchgate.netnih.gov The stability of the keto tautomer is generally attributed to the greater strength of the carbon-oxygen double bond (C=O) compared to the carbon-carbon double bond (C=C). libretexts.org The presence of the electron-donating alkyl and benzyl groups at the C5 position influences the electronic environment of the ring but does not fundamentally alter the preference for the keto form. The equilibrium can, however, be influenced by factors such as solvent polarity. researchgate.netmasterorganicchemistry.com

Although present in much lower concentrations, the enol-lactim tautomers are significant as they can act as key reactive intermediates in various chemical transformations. libretexts.org

Reaction Kinetics and Thermodynamics Studies

The kinetics and thermodynamics of Barbituric acid, 5-benzyl-5-ethyl- are critical for understanding its stability, reactivity, and degradation pathways. Key areas of study for barbituric acid derivatives include hydrolysis kinetics and thermodynamic properties such as acidity.

Reaction Kinetics: The hydrolysis of the barbiturate ring is a primary degradation pathway, and its kinetics have been studied for various derivatives. nih.gov This reaction can proceed under both acidic and basic conditions, leading to the opening of the heterocyclic ring to form substituted malonuric acids, which can further hydrolyze to yield substituted malonic acid and urea. The rate of hydrolysis is dependent on pH and temperature. nih.gov While specific kinetic data for the 5-benzyl-5-ethyl derivative is not extensively detailed in the literature, studies on structurally similar 5,5-disubstituted barbiturates provide insight into the expected kinetic behavior. The substituents at the C5 position significantly influence the stability of the ring and, consequently, the rate of hydrolysis.

Another potential reaction is thermal decarboxylation, which can occur at elevated temperatures (above 150°C), leading to the formation of a substituted pyrimidine (B1678525).

Thermodynamics: The primary thermodynamic property of interest for barbituric acid derivatives is their acidity, quantified by the dissociation constant (pKa). The two N-H protons of the imide groups are acidic. The first dissociation constant (pK_a1_) is a key parameter influencing the molecule's solubility and behavior in physiological environments. For 5,5-disubstituted barbituric acids, the pK_a1_ values are influenced by the electronic and steric effects of the substituents.

Studies on a series of 5,5-dialkylbarbituric acids show that the nature of the substituent group has a measurable effect on acidity. An increase in the steric bulk of the alkyl groups can lead to an acid-strengthening effect, attributed to the exclusion of solvent molecules from the undissociated acid. rsc.org

The gas-phase acidity (GA) is another important thermodynamic parameter that has been determined for related compounds using methods like the extended kinetic Cooks method (EKCM). nih.gov These values provide insight into the intrinsic acidity of the molecule in the absence of solvent effects.

The following tables present thermodynamic data for closely related 5,5-disubstituted barbituric acid derivatives, which can be used to estimate the properties of Barbituric acid, 5-benzyl-5-ethyl-.

Table 1: First Thermodynamic Dissociation Constants (pK_a1_) of Selected 5,5-Disubstituted Barbituric Acids

CompoundSubstituent 1Substituent 2pK_a1
5,5-Dimethylbarbituric AcidMethylMethyl8.51
5,5-Diethylbarbituric Acid (Barbital)EthylEthyl7.98
5,5-Dipropylbarbituric AcidPropylPropyl8.02
5,5-Diallylbarbituric AcidAllylAllyl7.79

Data sourced from a comparative study on barbituric acid derivatives. rsc.org The pK_a1_ values reflect the dissociation of the first N-H proton.

Table 2: Gas-Phase Acidity (GA) of Selected 5,5-Dialkylbarbituric Acids
CompoundDeprotonation SiteGas-Phase Acidity (GA) (kJ mol⁻¹)
Barbituric AcidC–H1330.9 ± 10.0
Barbituric AcidN–H1361.5 ± 10.5
5,5-Dimethylbarbituric AcidN–H~1368
5,5-Diethylbarbituric AcidN–H~1368

Data obtained via electrospray ionization-triple quadrupole (ESI-TQ) mass spectrometry using the extended kinetic Cooks method. nih.gov


Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, providing detailed information about the carbon and hydrogen environments within Barbituric acid, 5-benzyl-5-ethyl-.

The ¹³C NMR spectrum of Barbituric acid, 5-benzyl-5-ethyl- is characterized by distinct signals corresponding to the carbonyl, quaternary, and various aliphatic and aromatic carbons. The carbonyl carbons of the barbiturate (B1230296) ring are typically observed in the downfield region of the spectrum, around δ 160–170 ppm. nih.gov The C-5 quaternary carbon, to which the benzyl (B1604629) and ethyl groups are attached, shows a characteristic signal between 62.4 and 63.1 ppm. nih.gov The methylene (B1212753) carbon of the benzyl group is typically found in the range of 45.8–46.3 ppm. nih.gov The chemical shifts of the ethyl and benzyl carbons provide a complete carbon fingerprint of the molecule.

Table 1: Representative ¹³C NMR Chemical Shift Assignments for Barbituric acid, 5-benzyl-5-ethyl-

Carbon PositionRepresentative Chemical Shift (ppm)Assignment
C=O (positions 2, 4, 6)167.2–168.5Carbonyl Carbons
C-562.4–63.1Quaternary Carbon
Benzyl CH₂45.8–46.3Methylene Linker
Benzyl Aromatic Carbons125.0–135.0Aromatic Ring
Ethyl CH₂~30Methylene Carbon
Ethyl CH₃~10Methyl Carbon
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

The ¹H NMR spectrum provides complementary information, detailing the proton environments in the molecule. For 5-ethyl-5-benzyl barbituric acid derivatives, the two imide protons (N-H) of the barbiturate ring typically appear as a singlet in the downfield region, around δ 11.03 ppm, although this can be influenced by solvent and concentration. nih.gov The protons of the benzyl group exhibit characteristic signals for an aromatic system, typically in the range of δ 7.2-7.4 ppm. The methylene protons of the benzyl group would likely appear as a singlet around δ 3.2-3.5 ppm. The ethyl group would present as a quartet for the methylene protons (CH₂) and a triplet for the methyl protons (CH₃), with coupling between them.

Table 2: Expected ¹H NMR Data for Barbituric acid, 5-benzyl-5-ethyl-

Proton GroupExpected Chemical Shift (ppm)Multiplicity
Imide (N-H)~11.03Singlet
Benzyl Aromatic (C₆H₅)~7.2-7.4Multiplet
Benzyl Methylene (CH₂)~3.2-3.5Singlet
Ethyl Methylene (CH₂)~2.0Quartet
Ethyl Methyl (CH₃)~0.8Triplet
Note: These are predicted values and can vary based on experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in Barbituric acid, 5-benzyl-5-ethyl-. The spectrum is dominated by strong absorption bands characteristic of the barbiturate ring and its substituents. A very strong and prominent absorption is observed for the carbonyl (C=O) stretching vibrations, typically in the range of 1700-1750 cm⁻¹. nih.gov The N-H stretching vibrations of the imide groups are also characteristic, appearing as a broad band in the region of 3200–3400 cm⁻¹. nih.gov The presence of the benzyl group is confirmed by C-H stretching vibrations of the aromatic ring just above 3000 cm⁻¹ and out-of-plane bending vibrations in the 700–750 cm⁻¹ region. nih.gov

Table 3: Key IR Absorption Bands for Barbituric acid, 5-benzyl-5-ethyl-

Wavenumber (cm⁻¹)Vibration TypeIntensity
3200–3400N-H StretchMedium
~3100Aromatic C-H StretchMedium
~2950Aliphatic C-H StretchMedium
1700–1750C=O StretchStrong
700–750Benzyl C-H Out-of-Plane BendStrong

Mass Spectrometry Techniques

Mass spectrometry (MS) is utilized to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For Barbituric acid, 5-benzyl-5-ethyl- (C₁₃H₁₄N₂O₃), the calculated molecular weight is 246.26 g/mol . nih.gov In high-resolution mass spectrometry (HRMS), the molecular ion peak ([M]⁺) or a protonated molecule ([M+H]⁺) would be observed at m/z values corresponding to this mass.

The fragmentation of 5,5-disubstituted barbiturates in the mass spectrometer is well-characterized. Common fragmentation pathways for Barbituric acid, 5-benzyl-5-ethyl- would involve the loss of the substituents at the C-5 position. Key expected fragments would include the loss of the ethyl group ([M-29]⁺) and the loss of the benzyl group ([M-91]⁺), with the latter often being a prominent peak due to the stability of the benzyl cation.

X-ray Crystallography for Solid-State Structure Elucidation

The barbiturate ring itself is expected to be nearly planar, though the C-5 carbon may show some deviation. nih.gov The benzyl and ethyl substituents at the C-5 position will adopt a specific conformation to minimize steric hindrance. The study of related compounds, such as 5,5-diethylbarbituric acid, has revealed the existence of polymorphism, where different crystal packing arrangements can occur. nih.gov

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the separation, purification, and purity assessment of Barbituric acid, 5-benzyl-5-ethyl-. High-performance liquid chromatography (HPLC) is a particularly valuable technique. For the analysis of related barbiturates, reversed-phase HPLC using a C18 stationary phase is common. A mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, often with gradient elution, allows for the effective separation of the target compound from impurities.

For preparative scale purification, column chromatography using silica (B1680970) gel as the stationary phase is frequently employed. A mobile phase system such as ethyl acetate (B1210297)/hexane can be used to isolate the compound. nih.gov The purity of the collected fractions is then typically confirmed by analytical techniques like thin-layer chromatography (TLC) or HPLC.

Theoretical Chemistry and Computational Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of molecules. These methods solve the Schrödinger equation for a given molecular system, providing precise data on geometry, energy, and electron distribution.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. Studies on barbiturate (B1230296) derivatives frequently employ DFT to achieve a balance between accuracy and computational cost. bohrium.com For 5-benzyl-5-ethylbarbituric acid, DFT calculations, specifically using the B3LYP functional with a 6-31G* basis set, have been utilized to determine its optimal molecular geometry and electronic properties.

Understanding how a molecule is synthesized or how it degrades is crucial. Transition state theory allows chemists to study the energy landscape of a chemical reaction. By calculating the energy of the transition state—the highest energy point along the reaction coordinate—researchers can predict the activation energy and, consequently, the rate of a reaction.

For the synthesis of 5-benzyl-5-ethylbarbituric acid, DFT calculations have been used to model the reaction pathways. One key step is benzylation. The transition state energy for this step has been calculated to be 28.7 kcal/mol. This value provides a quantitative measure of the energy barrier that must be overcome for the reaction to proceed. Additionally, computational models can explore degradation pathways, such as the hydrolysis of the barbiturate ring under acidic or basic conditions, which involves the ring opening to form substituted malonic acid derivatives.

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and atomic charges. This analysis provides a clear picture of charge distribution within the molecule.

For the synthesis of 5-benzyl-5-ethylbarbituric acid, NBO analysis has been applied to the reactants. The calculated charges reveal the electronic nature of the reaction centers, helping to explain the reaction mechanism.

Table 1: Calculated NBO Charges at Key Reaction Centers.
Atomic CenterNBO Charge (e)
Malonate α-carbon+0.32
Benzyl (B1604629) chloride carbon-0.19

The positive charge on the malonate α-carbon indicates its electrophilic character, while the negative charge on the benzyl chloride carbon highlights its nucleophilic potential, clarifying the electronic forces driving the bond formation.

Molecular Dynamics Simulations for Conformational Analysis

While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. MD simulations can reveal the different conformations a molecule can adopt, their relative stabilities, and the energy barriers between them.

For 5-benzyl-5-ethylbarbituric acid, MD simulations would allow for the exploration of the flexibility of the ethyl and benzyl side chains. Such simulations could map the rotational freedom around the single bonds connecting these groups to the main ring and identify the most stable conformers. Studies on related barbiturates have shown that the central barbiturate ring is essentially planar, but the substituents can adopt various orientations, which can be crucial for their interaction with biological targets. researchgate.net MD simulations provide a dynamic view of these conformational possibilities, complementing the static picture from DFT calculations.

In Silico Approaches for Reactivity Prediction

In silico methods encompass a wide range of computational techniques used to predict chemical and biological activity. The quantum chemical calculations discussed previously are a primary example of in silico reactivity prediction. By modeling reaction energies and electronic charges, the likelihood and nature of chemical transformations can be forecasted.

Another powerful in silico technique is molecular docking. This method predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein or DNA. For analogs of 5-benzyl-5-ethylbarbituric acid, molecular docking could be used to predict their DNA-binding affinity. For example, computational docking using software like AutoDock Vina can assess how these molecules might fit into the minor groove of a DNA helix. Such studies can predict that derivatives with planar substituents would exhibit stronger interactions due to favorable π-π stacking and hydrogen bonding with DNA base pairs. A predicted binding energy (ΔG) of less than -8 kcal/mol is often indicative of high affinity.

Structure-Property Relationships Derived from Computational Data

A key goal of computational chemistry is to establish clear relationships between a molecule's structure and its observable properties. The data generated from DFT, NBO, and other computational methods can be synthesized to draw these important connections.

For instance, the NBO analysis directly links the electronic structure (charge distribution) to the chemical reactivity (property) during synthesis. Similarly, in silico docking studies establish a relationship between the three-dimensional structure of derivatives (e.g., the presence of planar groups) and their potential biological activity (e.g., DNA binding affinity).

Another fundamental structure-property relationship is the effect of substituents on acidity (pKa). The groups attached to the C5 position of the barbiturate ring significantly influence its acidity. Computational models can predict pKa values, and these can be correlated with experimental data.

Table 2: Comparison of Experimental pKa Values for C5-Disubstituted Barbituric Acids. ethz.ch
CompoundpKa
Barbituric acid, 5-benzyl-5-ethyl-7.45
5-Ethyl-5-phenylbarbituric acid7.48

This data shows a subtle difference in acidity when a benzyl group is present compared to a phenyl group directly attached to the C5 carbon, a relationship that can be rationalized through computational analysis of their respective electronic effects. ethz.ch

Derivatization Chemistry and Synthetic Applications

Synthesis of Novel Barbituric Acid, 5-benzyl-5-ethyl- Derivatives

The structure of 5-benzyl-5-ethylbarbituric acid offers specific sites for chemical modification, primarily at the nitrogen atoms of the heterocyclic ring, as the C5 position is already fully substituted.

While the C5 position of the title compound is sterically hindered and lacks a reactive hydrogen, related 5-monosubstituted barbituric acids readily undergo further substitution at this site. For instance, the synthesis of 5,5-disubstituted derivatives like 5-benzyl-5-ethylbarbituric acid often involves the sequential alkylation of a malonic ester followed by condensation with urea (B33335), or the direct alkylation of a pre-formed barbiturate (B1230296).

A key reaction for modifying the C5 position in related barbiturates is bromination followed by nucleophilic substitution. A 5-monosubstituted barbituric acid can be brominated to introduce a reactive halogen, which then serves as a leaving group. This brominated intermediate can react with nucleophiles, such as amines, to form novel C5-substituted derivatives. The reaction with amines typically proceeds via an SN2-type mechanism, which is facilitated by the electron-withdrawing nature of the barbiturate ring.

Table 1: Representative Reactions for C5 Modification (on related barbiturates)

Reaction Type Reagents Intermediate Product Ref
Ethylation Diethyl malonate, Sodium ethoxide, Ethyl bromide Diethyl ethylmalonate Diethyl ethylmalonate
Benzylation Diethyl ethylmalonate, Potassium carbonate, Benzyl (B1604629) chloride Diethyl benzylethylmalonate Diethyl benzylethylmalonate
Condensation Diethyl benzylethylmalonate, Urea - 5-benzyl-5-ethylbarbituric acid
Bromination 5-Benzylbarbituric acid, Bromine 5-Benzyl-5-bromobarbituric acid 5-Benzyl-5-bromobarbituric acid

The two nitrogen atoms within the barbiturate ring of 5-benzyl-5-ethylbarbituric acid are reactive sites for substitution. The imide (N-H) groups can be deprotonated and subsequently alkylated or can participate directly in certain condensation reactions.

A prominent method for N-substitution is the Mannich reaction. znaturforsch.com This reaction introduces an aminomethyl group onto one or both nitrogen atoms by reacting the barbiturate with formaldehyde (B43269) and a primary or secondary amine. znaturforsch.com This powerful synthetic tool allows for the creation of a wide array of N-substituted derivatives, which can serve as building blocks for more complex pharmaceutical compounds. znaturforsch.com For example, the reaction of 5-ethylbarbituric acid with formaldehyde and piperidine (B6355638) yields an N,C-bis(piperidinomethyl) derivative, demonstrating the reactivity of both the N-H and C5-H positions in applicable substrates. znaturforsch.com For 5-benzyl-5-ethylbarbituric acid, this reaction would be specific to the N1 and N3 positions.

Table 2: N-Substitution via the Mannich Reaction

Starting Barbiturate Reagents Reaction Type Product Feature Ref
Barbituric Acid Formaldehyde, Piperidine Mannich Reaction N,N'-bis(aminomethyl) derivative znaturforsch.com
5-Ethylbarbituric Acid Formaldehyde, Piperidine Mannich Reaction N,C-bis(piperidinomethyl) derivative znaturforsch.com

Barbituric Acid, 5-benzyl-5-ethyl- as a Building Block in Complex Organic Synthesis

The rigid heterocyclic core of barbiturates makes them excellent scaffolds for constructing larger, more elaborate molecular architectures. researchgate.netrsc.org They are frequently employed as key starting materials in the synthesis of various fused heterocyclic systems.

The barbiturate ring is a fundamental component in the synthesis of numerous fused heterocyclic compounds. A significant example is the creation of pyrano[2,3-d]pyrimidine derivatives. nih.gov These bicyclic systems can be synthesized through a one-pot, three-component reaction involving a barbituric acid, an aromatic aldehyde, and malononitrile. nih.gov This reaction can be promoted by various catalysts, including organocatalysts like tetramethylethylenediamine (TMDP) or even under solvent-free conditions, to produce high yields of the target pyranopyrimidines. nih.gov

Another important class of compounds derived from barbiturates are pyrimido[4,5-d]pyrimidines. These can be assembled via a three-component condensation of barbituric acid, an aldehyde, and urea or thiourea, often under microwave irradiation or in the presence of a catalyst. znaturforsch.com

Table 3: Examples of Heterocyclic Systems Synthesized from Barbiturates

Reactants Catalyst/Conditions Synthesized Scaffold Ref
Barbituric acid, Aryl aldehyde, Malononitrile TMDP, Heat Pyrano[2,3-d]pyrimidine nih.gov
Barbituric acid, Aldehyde, Urea/Thiourea Acetic acid or Microwave Pyrimido[4,5-d]pyrimidine znaturforsch.com
Aldehyde, N,N'-dimethylbarbituric acid, Cyclohexane-1,3-dione Water, Heat Knoevenagel–Michael adduct researchgate.net

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials, are a cornerstone of modern medicinal and organic chemistry. znaturforsch.com Barbituric acid and its derivatives are exceptionally valuable substrates in MCRs due to their multiple reactive sites. rsc.org

The Knoevenagel condensation, which involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, is a common entry point for MCRs involving barbiturates that have an available C5-H. znaturforsch.com This initial adduct can then undergo subsequent reactions, such as a Michael addition, in a tandem sequence. For instance, a four-component reaction between an arylaldehyde, N,N′-dimethylbarbituric acid, dimedone (a cyclic 1,3-dione), and an amine like morpholine (B109124) or piperidine can proceed at room temperature to generate complex, polycyclic ionic scaffolds in excellent yields. researchgate.net These MCRs are highly efficient and allow for the rapid generation of diverse compound libraries for biological screening. znaturforsch.com

Development of Specialized Reagents and Intermediates

Beyond its direct use in synthesis, 5-benzyl-5-ethylbarbituric acid and related structures serve as precursors for specialized reagents and intermediates. The barbiturate core itself is a key intermediate in the MCRs that lead to complex heterocyclic systems like pyranopyrimidines and other fused structures. rsc.orgnih.gov The ability to functionalize the N-H positions via reactions like the Mannich reaction generates a new class of intermediates with appended aminomethyl groups, which can be used for further synthetic transformations. znaturforsch.com The synthesis of these varied derivatives underscores the role of the parent barbiturate as a foundational element for building molecular complexity. researchgate.net

Coordination Chemistry with Metal Ions and Ligand Design

The coordination chemistry of barbituric acid and its derivatives has been a subject of interest due to the versatile binding modes offered by the barbiturate ring system and the potential applications of the resulting metal complexes in various fields, including materials science and medicinal chemistry. While specific research on the coordination complexes of 5-benzyl-5-ethylbarbituric acid is limited in the publicly available scientific literature, a comprehensive understanding of its potential behavior as a ligand can be extrapolated from studies on closely related 5,5-disubstituted barbiturates, such as the well-studied 5,5-diethylbarbituric acid (barbital), and on barbituric acid itself.

Barbiturates can act as ligands, coordinating to metal ions primarily through their deprotonated nitrogen atoms and/or the exocyclic carbonyl oxygen atoms. The specific coordination mode is influenced by several factors, including the nature of the metal ion, the reaction stoichiometry, pH, and the presence of other coordinating ligands. nih.govscirp.org The 5,5-disubstituted barbiturates, such as 5-benzyl-5-ethylbarbituric acid, are weakly acidic, with pKa values typically in the range of 7.1 to 8.1. uni-muenchen.de This acidity allows for the formation of barbiturate anions, which can then coordinate to metal centers.

Research on 5,5-diethylbarbituric acid (barbital) complexes with Group VIII metals like Ni(II), Pd(II), and Pt(II) has demonstrated that the barbital (B3395916) anion can coordinate to the metal center. scirp.org Spectroscopic evidence, particularly from infrared (IR) spectroscopy, suggests that coordination often occurs through the carbonyl oxygen at position 2 of the pyrimidine (B1678525) ring. scirp.org The involvement of the deprotonated nitrogen atoms in coordination is also a possibility, leading to various potential binding modes.

The design of ligands based on the barbiturate scaffold can be tailored by modifying the substituents at the C5 position. The presence of a benzyl group in 5-benzyl-5-ethylbarbituric acid, in addition to the ethyl group, can introduce steric and electronic effects that may influence the coordination behavior compared to simpler 5,5-dialkylbarbiturates. The aromatic ring of the benzyl group could also potentially participate in non-covalent interactions, such as π-stacking, within the crystal structure of its metal complexes.

Detailed Research Findings on Analogous Barbiturate Complexes

To illustrate the coordination behavior of barbiturates, the following tables summarize key findings from studies on metal complexes of barbituric acid and 5,5-diethylbarbituric acid. These findings provide a basis for predicting the potential coordination chemistry of 5-benzyl-5-ethylbarbituric acid.

Table 1: Coordination Complexes of Barbituric Acid with Alkali Metals nih.gov

Metal IonStoichiometry (Metal:Ligand)Coordination Environment of Metal IonLigand Binding Mode
Li⁺1:1Tetrahedral (LiO₄)Bridging via oxygen atoms
Na⁺1:1Distorted Octahedral (NaO₅)Terminal and bridging via oxygen atoms
K⁺2:3Hepta- and hexa-coordinateBridging via oxygen atoms
Rb⁺1:1Hepta-coordinateBridging via oxygen atoms
Cs⁺1:1Octa-coordinateBridging via oxygen atoms

Table 2: Characterization Data for Transition Metal Complexes of 5,5-Diethylbarbituric Acid (Barbital) scirp.org

ComplexColorKey IR Bands (cm⁻¹) ν(C=O)Proposed Coordination Site
[Ni(C₈H₁₁N₂O₃)Cl·H₂O]·8H₂OPale green1687, 1653Carbonyl oxygen at C2
[Pd(C₈H₁₁N₂O₃)(CH₃COO)H₂O]·4H₂ODark oily1681, 1637Carbonyl oxygen at C2
[Pt(C₈H₁₁N₂O₃)Cl(H₂O)]·4H₂OBrown1687, 1637Carbonyl oxygen at C2

The design of novel ligands based on the 5-benzyl-5-ethylbarbituric acid scaffold could involve the introduction of additional functional groups on the benzyl ring to create multidentate ligands with specific coordination preferences. Such modifications could lead to the formation of discrete molecular complexes or extended coordination polymers with interesting structural and functional properties. The interplay of coordination bonds and non-covalent interactions would be a key aspect in the crystal engineering of such systems.

Degradation and Stability Studies in Chemical Environments

Photochemical Degradation Pathways

While specific studies on the photochemical degradation of 5-benzyl-5-ethylbarbituric acid are not extensively detailed in the available literature, the photodegradation of other barbiturates, such as pentobarbital, provides insight into likely pathways. The degradation of barbiturates in aqueous solutions when exposed to light suggests two primary competing processes. researchgate.net The first involves the dealkylation of one of the substituents at the C-5 position. The second pathway is the opening of the barbiturate (B1230296) ring itself. researchgate.net For 5-benzyl-5-ethylbarbituric acid, this would imply a potential cleavage of either the benzyl (B1604629) or the ethyl group, or the breakdown of the core heterocyclic structure.

Thermal Degradation Processes

Exposure to elevated temperatures can induce the degradation of 5-benzyl-5-ethylbarbituric acid. One significant thermal degradation process is decarboxylation. When heated above 150°C, the compound can undergo the loss of a carboxyl group to form a substituted pyrimidine (B1678525).

ConditionProductYield
Heating above 150°C (e.g., 160°C for 2 hours)5-Benzyl-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione~60–75%

Stability in Various Chemical Media and Conditions

The stability of 5-benzyl-5-ethylbarbituric acid is markedly affected by the chemical medium, particularly under acidic and basic conditions, as well as in the presence of oxidizing agents.

Hydrolysis: The barbiturate ring is susceptible to cleavage through hydrolysis under both acidic and basic conditions.

Acidic Hydrolysis: In a strong acidic environment, such as in the presence of concentrated sulfuric acid, the barbiturate ring opens to yield substituted malonic acid derivatives.

Basic Hydrolysis: Under alkaline conditions, for instance with sodium hydroxide (B78521) (NaOH), the ring is cleaved, resulting in the formation of urea (B33335) and a substituted malonic acid.

Oxidation: The compound can undergo oxidative degradation when subjected to strong oxidizing agents. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in an acidic medium can lead to the oxidative cleavage of the ethyl or benzyl groups, yielding ketones or carboxylic acids.

Dealkylation: Under strongly acidic conditions, particularly with sulfuric acid, dealkylation can occur. This process involves the removal of the benzyl or ethyl groups from the 5-position, leading to the formation of simpler barbituric acid derivatives.

ConditionProcessProducts
Concentrated Sulfuric AcidAcidic Hydrolysis (Ring Opening)Substituted malonic acid derivatives
Alkaline (e.g., NaOH)Basic Hydrolysis (Ring Cleavage)Urea and a substituted malonic acid
Strong Oxidizing Agents (e.g., KMnO₄, CrO₃)OxidationKetones or carboxylic acids from cleavage of ethyl or benzyl groups
Strongly Acidic (e.g., Sulfuric Acid)DealkylationSimpler barbituric acid derivatives

Q & A

Basic: What synthetic methodologies are optimal for preparing 5-benzyl-5-ethyl-barbituric acid derivatives?

Answer:
A catalyst-free, aqueous ethanol-mediated multi-component reaction (MCR) is highly effective for synthesizing 5-substituted barbiturates. For example, combining barbituric acid with aldehydes and 2-aminothiazole derivatives in a 1:1 aqueous ethanol solvent at 80°C yields high-purity products (isolated yields up to 85–92%) . Adjusting reaction parameters, such as using electron-withdrawing aldehydes (e.g., nitro or carbonyl groups), accelerates reaction rates and improves yields compared to electron-donating substituents (e.g., -CH₃, -OH) .

Advanced: How do solvent interactions influence the NMR spectral interpretation of 5-benzyl-5-ethyl-barbituric acid derivatives?

Answer:
Solvent polarity and hydrogen-bonding capacity significantly alter chemical shifts. In DMSO, barbituric acid forms H-bonded clusters (e.g., BA·2DMSO or BA·4DMSO), causing downfield shifts in imino protons (-NH) by ~1.5–2.0 ppm. For accurate structural elucidation, use the BLYP/DFT computational method to model solvent effects, as it aligns closely with experimental 1^1H and 13^{13}C NMR data . Validate spectral assignments with deuterated solvents (e.g., DMSO-d₆) to minimize solvent interference.

Basic: What spectroscopic techniques are critical for characterizing 5,5-disubstituted barbituric acid derivatives?

Answer:

  • UV-Vis Spectroscopy : Quantify electronic transitions in derivatives with extended π-systems (e.g., 5-(4-formylphenyl) derivatives) at λ = 260–300 nm .
  • FT-IR : Confirm carbonyl (C=O) and NH stretches at 1700–1750 cm⁻¹ and 3200–3400 cm⁻¹, respectively .
  • Mass Spectrometry (HRMS) : Verify molecular ions (e.g., [M+H]⁺ for C₁₃H₁₄N₂O₃: m/z 263.1028) .

Advanced: How can computational modeling predict the DNA-binding affinity of 5-benzyl-5-ethyl-barbituric acid analogs?

Answer:
Perform molecular docking (e.g., AutoDock Vina) to assess minor groove binding. Derivatives with planar substituents (e.g., 4-hydroxybenzaldehyde) exhibit stronger interactions due to π-π stacking and hydrogen bonding with DNA base pairs. Quantum mechanics (QM) calculations (e.g., B3LYP/6-31G*) can quantify binding energies, with ΔG values < -8 kcal/mol indicating high affinity . Validate predictions using UV-Vis titration (e.g., hypochromicity and bathochromic shifts in ctDNA interactions) .

Basic: How do substituents at the C-5 position affect the acid dissociation constant (pKa) of barbiturates?

Answer:
Electron-withdrawing groups (e.g., -Ph, -CH₂CH=CH₂) lower pKa (increased acidity) by stabilizing the deprotonated form. For example:

  • 5-Ethyl-5-phenylbarbituric acid: pKa = 7.48
  • 5-Allyl-5-phenylbarbituric acid: pKa = 7.40
    Use potentiometric titrations (I = 0.00, 25°C) to measure pKa, ensuring activity coefficient corrections for precise results .

Advanced: What challenges arise in regioselective alkylation for synthesizing 5-benzyl-5-ethyl-barbituric acid?

Answer:
Competing intramolecular isomerization (e.g., formation of lactones or lactams) occurs when alkylating barbituric acid with bulky electrophiles (e.g., 3-bromopropyl derivatives). To suppress side reactions:

  • Use polar aprotic solvents (DMF or DMSO) to enhance nucleophilicity of the barbiturate anion .
  • Optimize reaction stoichiometry (1:1 barbituric acid:alkylating agent) and temperature (60–80°C) .
    Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7) and isolate products via recrystallization (ethanol/water) .

Basic: How can spectrophotometric methods quantify barbituric acid derivatives in biological samples?

Answer:
A flow injection (FI) spectrophotometric method using 4-aminoantipyrine and KIO₃ in acidic media detects barbiturates at λ = 510 nm. Calibrate with standards (5–100 µg/mL), achieving a LOD of 0.48 µg/mL. For urine samples, apply solid-phase extraction (C18 cartridges) to remove interferents before analysis .

Advanced: What strategies improve the nucleophilic aromatic substitution (NAS) of 5-aryl barbituric acids?

Answer:
Rhodium(II)-catalyzed direct arylation of 5-diazobarbituric acids with arenes enables efficient NAS. Key steps:

  • Use Rh₂(OAc)₄ (2 mol%) in DCE at 80°C.
  • Prioritize electron-deficient arenes (e.g., nitrobenzene) for higher yields (>75%) .
    Characterize products via 1^1H NMR (δ 7.2–8.1 ppm for aryl protons) and LC-MS .

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